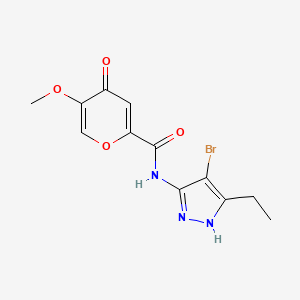![molecular formula C18H19N3O2S B6625650 N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide](/img/structure/B6625650.png)
N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide, also known as FURA-2 AM, is a fluorescent dye that is widely used in scientific research. It is a thiazole-based compound that is capable of selectively binding to calcium ions, making it an important tool for studying calcium signaling in cells.
Mechanism of Action
N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM binds to calcium ions in a reversible manner, forming a complex that produces a fluorescent signal upon excitation with UV light. The intensity of the fluorescent signal is directly proportional to the concentration of calcium ions in the cell. This allows researchers to monitor changes in intracellular calcium levels in real-time, providing valuable insights into cellular signaling pathways.
Biochemical and physiological effects:
N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM has a number of biochemical and physiological effects on cells. It has been shown to alter the activity of certain enzymes and ion channels, and can also affect the release of neurotransmitters. In addition, N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM can induce apoptosis in some cell types, making it a useful tool for studying cell death pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM is its high selectivity for calcium ions, which allows for accurate measurement of intracellular calcium levels. It is also relatively easy to use and can be applied to a variety of cell types. However, there are some limitations to its use. N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM can be toxic to cells at high concentrations, and its fluorescence can be affected by changes in pH and temperature. In addition, N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM is not suitable for long-term imaging studies, as it can be rapidly metabolized by cells.
Future Directions
There are a number of future directions for research involving N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM. One area of interest is the development of new fluorescent dyes that are capable of selectively binding to other ions or molecules. Another area of research is the development of new imaging techniques that can be used to study calcium signaling in vivo. Finally, there is a growing interest in using N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM to study the role of calcium signaling in disease states, such as cancer and neurodegenerative disorders.
In conclusion, N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM is a powerful tool for studying calcium signaling in cells. Its high selectivity for calcium ions and ability to produce a fluorescent signal make it an important tool for researchers in a variety of fields. While there are some limitations to its use, ongoing research is likely to lead to the development of new and improved fluorescent dyes and imaging techniques that will further expand our understanding of cellular signaling pathways.
Synthesis Methods
The synthesis of N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM involves a multi-step process that starts with the reaction of furan-2-carboxylic acid with thiosemicarbazide to form furan-2-carboxylic acid thiosemicarbazide. This intermediate is then reacted with 2-bromoacetophenone to form 2-(furan-2-yl)-1,3-thiazol-5-yl methyl ketone. The final step involves the reaction of 2-(furan-2-yl)-1,3-thiazol-5-yl methyl ketone with N-(4-amino-2-methylphenyl)propanamide to form N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM.
Scientific Research Applications
N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM is widely used in scientific research to study calcium signaling in cells. It is a popular tool for measuring intracellular calcium levels, as it is capable of selectively binding to calcium ions and producing a fluorescent signal upon binding. N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide AM has been used to study a variety of cellular processes, including muscle contraction, neurotransmitter release, and cell division.
properties
IUPAC Name |
N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-3-17(22)21-13-7-6-12(2)15(9-13)19-10-14-11-20-18(24-14)16-5-4-8-23-16/h4-9,11,19H,3,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFFACJEFUSEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NCC2=CN=C(S2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chloro-2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B6625575.png)

![5-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-2-methoxybenzonitrile](/img/structure/B6625602.png)
![N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-4-(oxan-4-yl)butanamide](/img/structure/B6625606.png)

![(1R,2R)-N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B6625620.png)

![(2R,3R)-2-(4-chloro-3-fluorophenyl)-N-[2-(1H-imidazol-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B6625627.png)
![N-[(3-chlorothiophen-2-yl)methyl]-1-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methanamine](/img/structure/B6625640.png)
![N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B6625666.png)
![(4aR,7aS)-1-(3-bromofuran-2-carbonyl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625677.png)
![4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide](/img/structure/B6625682.png)
![N-[(3-chlorothiophen-2-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B6625693.png)
![(4aR,7aS)-1-(2-ethylfuran-3-carbonyl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625699.png)